α-Amylase Inhibitory Potency: Near-Standard Activity with Non-Competitive Mechanism
1-Benzofuran-2-yl(4-nitrophenyl)methanone inhibits α-amylase with an IC50 of 18.04 µM, which is within 12% of the clinically used standard acarbose (IC50 = 16.08 ± 0.07 µM) [1]. This places the compound among the most potent α-amylase inhibitors within its class, as the IC50 range for all 30 tested benzofuran-2-yl(phenyl)methanone derivatives was 18.04–48.33 µM [1]. Notably, it achieves this potency through a non-competitive inhibition mechanism, a feature it shares with all compounds in this series, which may offer advantages in overcoming substrate-dependent resistance compared to competitive inhibitors [1].
| Evidence Dimension | α-Amylase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 18.04 µM |
| Comparator Or Baseline | Acarbose (standard): 16.08 ± 0.07 µM; Class range: 18.04–48.33 µM |
| Quantified Difference | 12.2% less potent than acarbose; represents the most potent end of the class range (0% difference from lower bound) |
| Conditions | In vitro α-amylase inhibition assay using starch as substrate; all compounds tested under identical conditions |
Why This Matters
For procurement decisions in diabetes research, this compound offers α-amylase inhibitory potency nearly equivalent to the clinical standard acarbose, while its distinct non-competitive mechanism provides a valuable tool for mechanistic studies and potential development of resistance-breaking therapies.
- [1] Ali, I., et al. (2020). Potent α-amylase inhibitors and radical (DPPH and ABTS) scavengers based on benzofuran-2-yl(phenyl)methanone derivatives: Syntheses, in vitro, kinetics, and in silico studies. Bioorganic Chemistry, 104, 104238. doi:10.1016/j.bioorg.2020.104238 View Source
